![molecular formula C9H16O2 B021543 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone CAS No. 102368-23-0](/img/structure/B21543.png)
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is a chemical compound that belongs to the class of ketones. It is also known as (R,S)-3-Pentyl-2-oxiranecarboxylic acid ethyl ester or Ethyl (R,S)-3-pentyl-2-oxiraneacetate. This compound has attracted the attention of researchers due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science.
Mécanisme D'action
The exact mechanism of action of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone is not fully understood. However, studies have suggested that it may act by inhibiting the growth of cancer cells or by interfering with the synthesis of bacterial cell walls. It may also exert its anti-inflammatory and analgesic effects by inhibiting the production of prostaglandins.
Biochemical and Physiological Effects:
Studies have shown that 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can affect various biochemical and physiological processes in the body. For example, it has been found to inhibit the activity of certain enzymes involved in the synthesis of bacterial cell walls. It may also affect the expression of genes involved in cancer cell growth and proliferation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone in lab experiments is its potential as a chiral building block in organic synthesis. It may also be useful in the development of new antimicrobial and antitumor agents. However, one limitation is that it may be difficult to obtain in large quantities, which could limit its use in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone. One area of interest is the development of new antimicrobial and antitumor agents based on this compound. Researchers may also investigate its potential as a chiral building block in the synthesis of new drugs and materials. Another direction for future research is to further elucidate the mechanism of action of this compound and its effects on various biochemical and physiological processes.
Méthodes De Synthèse
The synthesis of 1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone can be achieved through several methods. One of the most commonly used methods is the epoxidation of pent-1-ene using peracetic acid. The resulting epoxide is then treated with ethyl acetate and a strong base to yield the desired product. Another method involves the reaction of pent-1-ene with ethyl chloroformate and triethylamine, followed by epoxidation using m-chloroperbenzoic acid.
Applications De Recherche Scientifique
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit antimicrobial, antitumor, and antifungal activities. In addition, this compound has been found to possess anti-inflammatory and analgesic properties. Researchers have also investigated its potential as a chiral building block in organic synthesis.
Propriétés
Numéro CAS |
102368-23-0 |
|---|---|
Nom du produit |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
Formule moléculaire |
C9H16O2 |
Poids moléculaire |
156.22 g/mol |
Nom IUPAC |
1-[(2R,3S)-3-pentyloxiran-2-yl]ethanone |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-8-9(11-8)7(2)10/h8-9H,3-6H2,1-2H3/t8-,9-/m0/s1 |
Clé InChI |
QSBATKPBRAWDHQ-IUCAKERBSA-N |
SMILES isomérique |
CCCCC[C@H]1[C@@H](O1)C(=O)C |
SMILES |
CCCCCC1C(O1)C(=O)C |
SMILES canonique |
CCCCCC1C(O1)C(=O)C |
Synonymes |
Ethanone, 1-[(2R,3S)-3-pentyloxiranyl]-, rel- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



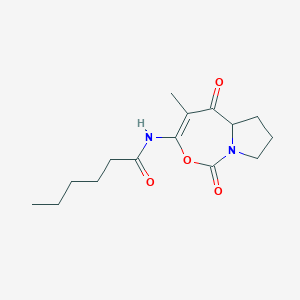
![3-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B21466.png)
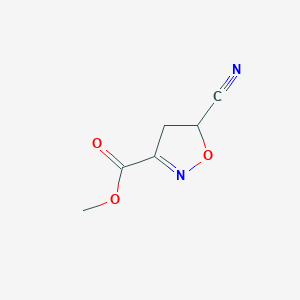


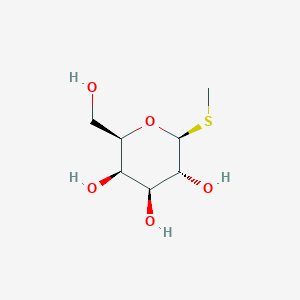
![N-tert-butyl-3-[2-(3-chlorophenyl)ethyl]pyridine-2-carboxamide](/img/structure/B21491.png)



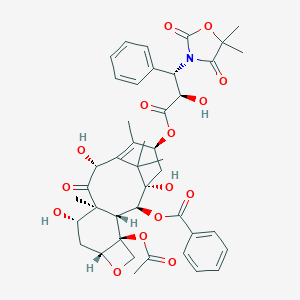
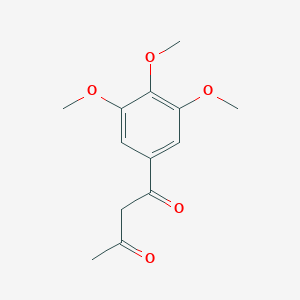
![4-chloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B21510.png)
